Digoxigenone - 3810-94-4

Digoxigenone

Catalog Number: EVT-15478922
CAS Number: 3810-94-4
Molecular Formula: C23H30O5
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Digoxigenone is obtained through the hydrolysis of digoxin or can be synthesized via biotransformation processes involving specific fungi, such as Fusarium ciliatum . In terms of classification, digoxigenone falls under:

  • Kingdom: Organic compounds
  • Super Class: Lipids and lipid-like molecules
  • Class: Steroids and steroid derivatives
  • Sub Class: Steroid lactones
Synthesis Analysis

Methods and Technical Details

Digoxigenone can be synthesized through various methods, including:

  1. Acid Hydrolysis: This involves the breakdown of digoxin using hydrochloric acid, leading to the formation of digoxigenin, which can subsequently be converted into digoxigenone.
    • A typical procedure includes dissolving digoxin in methanol, adding hydrochloric acid, heating the mixture, and extracting the product using chloroform .
  2. Biotransformation: This method employs microorganisms to convert digitoxigenin into digoxigenone. In a study, Fusarium ciliatum was used in a fermentation process that yielded digoxigenone with significant efficiency over five days .
Molecular Structure Analysis

Structure and Data

The molecular formula of digoxigenone is C23H34O5C_{23}H_{34}O_{5}, with an average molecular weight of approximately 390.51 g/mol. The structure features a steroid backbone with specific hydroxyl groups that contribute to its biological activity.

  • IUPAC Name: 4-[(1R,3aS,3bR,5aR,7S,9aS,9bS,11R,11aS)-3a,7,11-trihydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]-2,5-dihydrofuran-2-one
  • CAS Number: 1672-46-4
Chemical Reactions Analysis

Reactions and Technical Details

Digoxigenone participates in various chemical reactions characteristic of steroid compounds:

  1. Hydrolysis Reactions: Involves the cleavage of glycosidic bonds in glycosides to release aglycones like digoxigenone.
  2. Oxidation Reactions: Digoxigenone can undergo oxidation to form more polar metabolites.
  3. Biotransformation: As mentioned earlier, fungal biotransformation leads to the production of digoxigenone from digitoxigenin through enzymatic processes involving hydroxylation .
Mechanism of Action

Process and Data

The mechanism of action for digoxigenone primarily revolves around its ability to inhibit the sodium-potassium ATPase enzyme in cardiac cells. This inhibition leads to increased intracellular sodium levels and subsequent calcium influx via sodium-calcium exchange mechanisms. The resulting increase in intracellular calcium enhances myocardial contractility, making it particularly effective in treating heart failure and certain arrhythmias.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Digoxigenone exhibits several notable physical and chemical properties:

  • State: Solid
  • Solubility: Water solubility is approximately 0.0632 mg/mL.
  • Log P (Partition Coefficient): Approximately 1.6 to 1.84.
  • Melting Point: Not explicitly reported but typically within the range for steroid compounds.

These properties influence its bioavailability and interaction with biological systems .

Applications

Scientific Uses

Digoxigenone has various applications in scientific research and medicine:

  • Cardiac Therapeutics: Used primarily in managing heart failure due to its positive inotropic effects.
  • Molecular Biology: Serves as a hapten for labeling nucleic acids in hybridization assays; its high antigenicity allows for sensitive detection methods .
  • Immunoassays: Utilized in enzyme-linked immunosorbent assays (ELISA) and other immunoassay formats due to its ability to form stable complexes with antibodies .
Molecular Recognition & Immunochemical Applications

Hapten-Antibody Interaction Mechanisms in DIG Systems

Digoxigenin (DIG) is a steroid hapten derived primarily from Digitalis purpurea (purple foxglove) and Digitalis lanata plants. Its molecular structure features a cyclopentanoperhydrophenanthrene core with hydroxyl groups at positions 3β, 12β, and 14β, and an unsaturated lactone ring at position 17β [1] [6]. This unique configuration makes DIG an exceptional hapten for immunochemical applications due to its absence in mammalian systems, minimizing background interference in biological assays. The structural rigidity and defined orientation of functional groups enable highly specific antibody recognition [1].

In immunodetection systems, DIG is typically conjugated to target molecules via a spacer arm attached at the lactone ring. The most common derivatives include:

  • DIG-11-dUTP: Incorporated into DNA probes through enzymatic labeling (random priming or nick translation)
  • DIG-11-UTP: Used for RNA probe synthesis via in vitro transcription
  • DIG-labeled peptides: Employed in quantitative immunoassays for intracellular signaling proteins [5]

The anti-DIG antibody recognition mechanism involves high-affinity binding to the steroid core. Following hybridization or binding events, DIG-labeled complexes are detected using enzyme-conjugated anti-DIG antibodies (e.g., anti-DIG-alkaline phosphatase or anti-DIG-horseradish peroxidase conjugates). Detection occurs through two principal methods:

  • Chromogenic detection: Formation of insoluble colored precipitates via enzymatic cleavage of substrates like NBT/BCIP
  • Chemiluminescent detection: Light emission through enzymatic cleavage of substrates such as CSPD or CDP-Star [1]
Table 1: DIG-Based Detection System Components
System ComponentFunctionCommon Formats
DIG-labeled probesTarget recognitionDNA, RNA, oligonucleotides, peptides
Anti-DIG antibodyHapten recognitionWhole IgG, Fab fragments
Enzyme conjugateSignal generationAlkaline phosphatase, HRP
Detection substratesSignal visualizationNBT/BCIP (chromogenic), CSPD (chemiluminescent)

The exceptional specificity of anti-DIG antibodies stems from their ability to discriminate between conjugated and free DIG molecules. Unlike biotin systems, where free biotin can interfere with detection, anti-DIG antibodies maintain high binding specificity even in complex biological samples. This characteristic makes DIG-based detection systems particularly valuable for in situ hybridization applications and quantitative immunoassays requiring high signal-to-noise ratios [1] [6].

Epitope Mapping of Anti-Digoxigenin Antibodies

Epitope mapping of anti-DIG antibodies reveals critical insights into their molecular recognition capabilities. Advanced structural studies demonstrate that anti-DIG antibodies employ a deep binding pocket that accommodates the steroid core while positioning the lactone ring toward the pocket entrance. This spatial arrangement allows recognition of DIG-conjugated molecules while accommodating various linker chemistries [2].

Comparative epitope mapping techniques applied to anti-DIG systems include:

  • X-ray crystallography: Provides atomic-resolution structures of antibody-hapten complexes but requires crystallization expertise
  • Chemical cross-linking mass spectrometry (XL-MS): Identifies direct contact residues between antibody and hapten with 75-100% agreement to crystal structures
  • Hydrogen-deuterium exchange mass spectrometry (HDX-MS): Detects binding-induced conformational changes at peptide resolution (5-10 amino acids)
  • Alanine scanning mutagenesis: Systematically evaluates residue contributions to binding affinity [3] [10]
Table 2: Epitope Mapping Techniques for Anti-DIG Antibodies
TechniqueResolutionKey AdvantagesLimitations
X-ray crystallographyAtomic (≤2Å)Gold standard for structural detailsDifficulty crystallizing intact antibodies
Chemical cross-linking MSAmino acidIdentifies direct contact residuesUnderestimates full epitope region
HDX-MSPeptide (5-10 aa)Captures dynamic conformational changesCannot resolve allosteric vs. direct effects
Alanine scanningAmino acidQuantifies residue contributionMay disrupt protein folding

Research on monoclonal anti-DIG antibodies reveals that their complementarity-determining regions (CDRs) form extensive hydrophobic contacts with the steroid rings. The most critical interactions involve:

  • H-CDR3: Makes π-stacking interactions with the phenanthrene core
  • L-CDR1 and L-CDR3: Form hydrogen bonds with hydroxyl groups at C3 and C12 positions
  • H-CDR2: Stabilizes the lactone ring through polar contacts [4]

This precise molecular recognition explains the exceptional affinity (Kd ≈ 10-10 M) and minimal cross-reactivity of mature anti-DIG antibodies with structurally similar steroids. The conformational epitope spans approximately 400Å2 of buried surface area, with the antibody paratope exhibiting remarkable shape complementarity to the rigid hapten [2] [4].

Affinity Maturation Strategies for DIG-Specific Antibody Engineering

Affinity maturation of anti-DIG antibodies employs strategic approaches to enhance binding kinetics and specificity. Key mutagenesis strategies focus on complementarity-determining region (CDR) optimization:

  • Site-directed mutagenesis: Targeted substitutions at critical positions like heavy chain position 58 (Lys→Arg) improve hydrogen-bonding networks with DIG hydroxyl groups, increasing affinity ≈10-fold [4] [8]

  • Disulfide engineering: Introduction of non-native disulfide bonds between H-CDR3 positions (e.g., Cys96-Cys100) stabilizes CDR loop conformation, reducing dissociation rates (koff) by 50-70% [4]

  • Insertion/deletion mutagenesis: Strategic indels in H-CDR3 (e.g., Ile100a insertion) optimize loop length for deeper hapten penetration into the binding pocket [4]

Thermodynamic analyses reveal that affinity-matured anti-DIG antibodies exhibit:

  • Favorable enthalpy changes (ΔH = -15 to -20 kcal/mol) from optimized hydrogen bonds
  • Reduced entropic penalty due to pre-organized CDR conformations
  • Increased heat capacity changes indicating larger buried hydrophobic surfaces [4]
Table 3: Thermodynamic Parameters of Affinity-Matured Anti-DIG Mutants
MutationΔΔG (kcal/mol)Kd (M)ΔH (kcal/mol)-TΔS (kcal/mol)
Wild-type01.0 × 10-9-12.53.2
R58K+1.28.3 × 10-9-9.84.1
C96-C100 (SS)-2.13.2 × 10-11-15.71.3
+I100a-1.51.2 × 10-10-14.22.1

Advanced engineering approaches include bispecific antibody formats that incorporate DIG-binding domains alongside target-specific binding domains. These engineered molecules serve as:

  • Universal detection reagents: Enable modular detection systems for diverse analytes
  • Targeted delivery vehicles: Facilitate pretargeted delivery of DIG-conjugated payloads
  • Pharmacokinetic modulators: Control circulation half-life of DIG-conjugated therapeutics [2]

The heteroclitic binding phenomenon observed in anti-DIG systems—where antibodies show higher affinity for DIG analogs than DIG itself—provides valuable insights for affinity maturation strategies. This cross-reactivity pattern suggests that affinity can be further enhanced by engineering antibodies against DIG derivatives with extended ring systems or modified lactone groups [4].

Properties

CAS Number

3810-94-4

Product Name

Digoxigenone

IUPAC Name

(5R,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,4,5,6,7,8,9,11,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12-dione

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C23H30O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14,16-18,27H,3-8,10-12H2,1-2H3/t14-,16-,17?,18?,21+,22+,23+/m1/s1

InChI Key

SHRGTLYZJIVTMQ-HAXYUZPQSA-N

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CC(=O)C4(C3(CCC4C5=CC(=O)OC5)O)C

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CCC3C2CC(=O)[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C

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